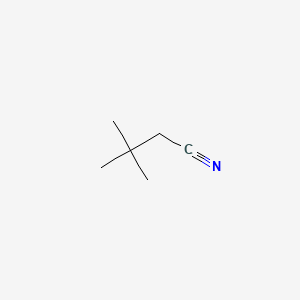

3,3-Dimethylbutanenitrile

説明

Nomenclature and Structural Identity

3,3-Dimethylbutanenitrile is systematically named according to IUPAC guidelines, reflecting its four-carbon butane chain with two methyl groups at the third carbon and a terminal nitrile group. Its molecular formula, C₆H₁₁N , corresponds to a molecular weight of 97.16 g/mol . The compound’s SMILES notation (CC(C)(C)CC#N ) and InChIKey (XFOWYEKVIRMOBI-UHFFFAOYSA-N ) further delineate its structure .

Structural Features:

- Branched Alkyl Chain : The tert-butyl group (C(C)(C)C) induces steric hindrance, influencing reactivity.

- Nitrile Functional Group : The polar -C≡N moiety enables nucleophilic additions and reductions.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₁N | |

| Molecular Weight | 97.16 g/mol | |

| Boiling Point | 130.5°C at 760 mmHg | |

| Density | 0.802 g/cm³ | |

| SMILES | CC(C)(C)CC#N |

Historical Context and Discovery

While the exact discovery timeline of this compound remains undocumented in public literature, its synthesis and characterization emerged alongside advancements in nitrile chemistry during the mid-20th century. Early methodologies for nitrile synthesis, such as the Rosenmund-von Braun reaction and hydrocyanation of alkenes, likely facilitated its production . The compound’s first registered entry in PubChem dates to 2005, reflecting its formal recognition in chemical databases . Industrial interest grew due to its utility as a solvent and intermediate in agrochemical synthesis .

Position in Nitrile Chemistry

This compound belongs to the nitrile family, characterized by the presence of a -C≡N group. Its reactivity aligns with typical nitrile behavior but is modulated by steric effects from the branched alkyl chain:

- Nucleophilic Additions : The nitrile group undergoes hydrolysis to carboxylic acids or amines under acidic/basic conditions .

- Reduction : Catalytic hydrogenation converts the nitrile to a primary amine, a reaction exploited in pharmaceutical synthesis .

- Steric Influence : The tert-butyl group hinders electrophilic attacks at the β-carbon, directing reactivity toward the nitrile terminus .

Comparative Reactivity with Linear Nitriles:

| Nitrile | Reactivity Profile | Steric Hindrance |

|---|---|---|

| Butyronitrile (C₃H₇CN) | High electrophilic reactivity | Low |

| This compound | Selective nucleophilic additions | High |

| Neopentyl Cyanide | Similar to this compound | High |

Research Significance and Applications Overview

This compound’s applications span multiple domains:

Organic Synthesis :

Material Science :

- Polymer Modifiers : The nitrile group enhances thermal stability in specialty polymers .

Catalysis :

Industrial Use Cases:

| Application | Process | Outcome |

|---|---|---|

| Amine Production | Catalytic hydrogenation | Neopentylamine synthesis |

| Carboxylic Acid Synthesis | Acidic hydrolysis | Neopentanoic acid yield |

特性

IUPAC Name |

3,3-dimethylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c1-6(2,3)4-5-7/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOWYEKVIRMOBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20277191 | |

| Record name | 3,3-dimethylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3302-16-7 | |

| Record name | 3302-16-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3-dimethylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethylbutanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: 3,3-Dimethylbutanenitrile can be synthesized through several methods. One common approach involves the reaction of neopentyl bromide with sodium cyanide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). The reaction proceeds via a nucleophilic substitution mechanism, where the bromide ion is replaced by the cyanide ion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic dehydration of neopentyl alcohol using a suitable dehydrating agent such as phosphorus pentoxide (P₂O₅) or sulfuric acid (H₂SO₄). This method is advantageous due to its scalability and efficiency.

化学反応の分析

Types of Reactions: 3,3-Dimethylbutanenitrile undergoes various chemical reactions, including:

Hydrolysis: In the presence of acidic or basic conditions, it can be hydrolyzed to form neopentanoic acid.

Reduction: Catalytic hydrogenation can reduce the nitrile group to form neopentylamine.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Reduction: Hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C).

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products:

Hydrolysis: Neopentanoic acid.

Reduction: Neopentylamine.

Substitution: Various substituted neopentyl derivatives.

科学的研究の応用

Scientific Research Applications

1. Organic Synthesis

3,3-Dimethylbutanenitrile serves as a crucial building block in the synthesis of more complex organic molecules. Its nitrile group allows for various chemical transformations, including:

- Hydrolysis : Under acidic or basic conditions, it can be hydrolyzed to form neopentanoic acid.

- Reduction : Catalytic hydrogenation can convert the nitrile group to neopentylamine.

- Substitution Reactions : The nitrile group can participate in nucleophilic substitution reactions to yield various derivatives.

2. Biological Activity

Research into the biological activities of this compound and its derivatives suggests potential applications in medicine and agriculture:

- Antimicrobial Properties : Some nitriles exhibit antimicrobial effects, indicating that this compound may possess similar activities.

- Cytotoxic Effects : Structurally related compounds have shown cytotoxic effects on cancer cells, suggesting that further exploration of this compound could reveal therapeutic potential.

3. Agrochemical Intermediates

The compound is being explored as an intermediate for synthesizing herbicides. Its derivatives have been studied for their effectiveness against various weeds, particularly in the development of imidazolinone-type herbicides.

Case Study 1: Toxicological Studies

A review of cyanides and their derivatives highlighted the toxicological profiles associated with nitriles. While specific data on this compound is limited, general toxicity considerations are essential due to the potential release of cyanide ions upon metabolism.

Case Study 2: Chemical Reactivity Studies

A study focusing on related carbonyl compounds indicated that degradation reactions could significantly impact the biological activity of similar compounds in environmental contexts. Understanding these reactions helps elucidate the role of this compound in atmospheric chemistry and its potential environmental implications.

作用機序

The mechanism of action of 3,3-dimethylbutanenitrile depends on the specific reaction or application. For instance, in reduction reactions, the nitrile group is hydrogenated to form an amine, involving the transfer of hydrogen atoms facilitated by a metal catalyst. The molecular targets and pathways involved vary based on the specific chemical transformation being studied.

類似化合物との比較

Comparison with Similar Compounds

The following compounds are structurally or functionally analogous to 3,3-dimethylbutanenitrile. A comparative analysis is provided below:

2,3-Dimethylbutanenitrile (CAS 20654-44-8)

- Molecular Formula : C₆H₁₁N

- Molecular Weight : 97.16 g/mol

- Structure : The nitrile group is at the terminal position, with methyl branches at C2 and C3 (SMILES: CC(C)C(C)C#N).

- Key Differences: Structural isomerism alters steric and electronic properties. Limited data on applications, but its distinct branching may influence reactivity in nucleophilic additions or catalytic processes .

3-Methylbutanenitrile (CAS 625-28-5)

- Molecular Formula : C₅H₉N

- Molecular Weight : 83.13 g/mol

- Structure : A straight-chain nitrile with a single methyl group at C3 (SMILES: CCC(C)CN).

- Key Differences :

- Shorter carbon chain and lack of tert-butyl group reduce steric hindrance, enhancing reactivity in nucleophilic substitutions.

- Lower molecular weight correlates with a lower boiling point (~95–100°C estimated) compared to this compound.

- Used as a solvent or intermediate in simpler organic reactions .

3,3-Dimethylcyclobutanecarbonitrile (CAS 53783-86-1)

- Molecular Formula : C₇H₁₁N

- Molecular Weight : 109.17 g/mol

- Structure : A cyclobutane ring with two methyl groups at C3 and a nitrile substituent.

- Higher molecular weight and ring structure increase boiling point and stability compared to acyclic analogs. Applications in materials science or pharmaceuticals requiring constrained geometries .

(R)-2-(3-Chlorophenyl)-3-methylbutanenitrile (Compound 2ab)

- Molecular Formula : C₁₁H₁₂ClN

- Structure : Aromatic chlorophenyl group at C2 and methyl group at C3, with a chiral center (R-configuration).

- Key Differences :

Comparative Data Table

生物活性

3,3-Dimethylbutanenitrile, a nitrile compound, has garnered attention due to its potential biological activities and applications in various fields. This article delves into the biological activity of this compound, exploring its chemical properties, potential therapeutic applications, and relevant research findings.

Potential Biological Activities

- Antimicrobial Activity : Some nitriles exhibit antimicrobial properties. For example, studies have shown that certain nitriles can inhibit the growth of bacteria and fungi, suggesting that this compound may possess similar activities.

- Cytotoxic Effects : Research on structurally similar compounds indicates that they may have cytotoxic effects on cancer cells. This is particularly relevant for compounds that can induce apoptosis or inhibit cell proliferation in various cancer cell lines .

- Metabolic Interactions : Nitriles can undergo hydrolysis to form corresponding carboxylic acids or amides, which may interact with biological pathways. The metabolic fate of this compound could influence its biological activity and toxicity .

Case Studies and Relevant Research

- Toxicological Studies : A comprehensive review on cyanides and their derivatives highlighted the toxicological profiles of nitriles. While specific data on this compound is sparse, it is essential to consider the general toxicity associated with nitriles due to their potential to release cyanide ions upon metabolism .

- Chemical Reactivity Studies : A study investigating the degradation of related carbonyl compounds indicated that 3,3-Dimethylbutanal and 3,3-Dimethylbutanone could react with atmospheric oxidants. This suggests that this compound might also engage in significant reactions that could affect its biological activity in environmental contexts .

Data Table: Summary of Biological Activities of Related Compounds

Q & A

Q. What are the key considerations for synthesizing 3,3-dimethylbutanenitrile derivatives with high enantiomeric purity?

To achieve high enantiomeric purity, researchers should optimize reaction conditions such as solvent choice, temperature, and catalyst loading. For example, trifluorotoluene has been used as a solvent in asymmetric organocatalytic Strecker-type reactions, yielding 50% of the desired product with 68% enantiomeric excess (ee) . Chiral catalysts (e.g., organocatalysts or metal-ligand complexes) should be selected based on their compatibility with the nitrile functional group. Post-synthesis purification via preparative HPLC using chiral columns (e.g., Chiralpak AD-H with hexane–i-PrOH eluents) is critical for isolating enantiomerically pure fractions .

Q. How can researchers reliably characterize this compound derivatives using spectroscopic methods?

A combination of NMR, NMR, and high-resolution mass spectrometry (HRMS) is essential. For example, NMR analysis of (S)-2-(2,2-dibenzylhydrazinyl)-3,3-dimethylbutanenitrile revealed distinct peaks at δ 0.88 ppm (s, 9H) for the dimethyl groups and aromatic protons between δ 7.27–7.43 ppm . HRMS (CI) confirmed the molecular ion peak at m/z 307.2040, matching the theoretical mass of . Polarimetry ([α]) and chiral HPLC are recommended for assessing optical activity and ee .

Q. What safety protocols are essential when handling nitrile derivatives like this compound?

Key protocols include:

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Storage : Keep in tightly sealed containers away from heat and ignition sources .

- Waste Disposal : Follow local regulations for hazardous waste, as nitriles may release toxic gases (e.g., HCN) upon decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?

Discrepancies in yields often arise from variations in reaction conditions (e.g., solvent purity, catalyst aging, or moisture sensitivity). For example, a 50% yield reported in trifluorotoluene might differ from other solvents due to polarity effects. Systematic replication studies under controlled conditions (e.g., inert atmosphere, anhydrous solvents) are necessary. Advanced techniques like in-situ IR or reaction calorimetry can monitor reaction progress and identify bottlenecks .

Q. What strategies mitigate instability of this compound in catalytic applications?

Instability may stem from steric hindrance or susceptibility to hydrolysis. Strategies include:

- Protecting Groups : Introduce temporary groups (e.g., tert-butyl) to shield reactive sites during synthesis.

- Low-Temperature Reactions : Conduct reactions below 0°C to slow decomposition.

- Stabilizers : Add radical inhibitors (e.g., BHT) to prevent oxidative degradation .

Q. How can computational methods guide the design of novel this compound-based catalysts?

Density functional theory (DFT) calculations can predict transition states and enantioselectivity by modeling catalyst-substrate interactions. For example, analyzing the steric and electronic effects of substituents on the nitrile group can optimize chiral induction . Molecular dynamics simulations may also assess solvent effects on reaction pathways.

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Trace impurities (e.g., unreacted precursors or byproducts) require sensitive techniques like gas chromatography-mass spectrometry (GC-MS) or UPLC-MS. For instance, NIST’s OV-1 column with isothermal conditions (60°C) provides baseline separation for structural analogs like 3,3-dimethylbutanal . Method validation via spike-and-recovery experiments ensures accuracy at low concentrations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。